Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a butanoic acid backbone with a 4-chlorophenyl group and a hydroxyamino group attached to the fourth carbon. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- typically involves the reaction of 4-chloroaniline with glutaric anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their activity. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- include:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a carbamoyl group instead of a hydroxyamino group.
4-(4-chlorophenyl)butanoic acid: This compound lacks the hydroxyamino group, making it less reactive in certain chemical reactions. The uniqueness of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
81576-12-7 |
---|---|
Molekularformel |
C10H10ClNO4 |
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
4-(4-chloro-N-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12(16)9(13)5-6-10(14)15/h1-4,16H,5-6H2,(H,14,15) |
InChI-Schlüssel |
MPONRKBOUTYSJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C(=O)CCC(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.